6edDTP
Description
The compound referred to as "6edDTP" (CAS 719310-31-3) is a brominated benzo derivative with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.18 g/mol . Its IUPAC name is tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate. The compound features a benzooxazine core substituted with a bromine atom at the 6-position and a tert-butyl carbamate group at the 4-position. Key physicochemical properties include a topological polar surface area (TPSA) of 46.6 Ų, moderate gastrointestinal absorption, and low blood-brain barrier (BBB) permeability, as calculated from its molecular descriptors .
6edDTP is synthesized via a nucleophilic substitution reaction under mild conditions (20°C, THF solvent) using DMAP and triethylamine as catalysts, achieving a yield of 65% . Its structural and functional characteristics make it a candidate for pharmaceutical intermediates, particularly in the development of kinase inhibitors or brominated bioactive molecules.
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[2-amino-6-(aziridin-1-yl)purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N6O12P3/c13-12-15-10(17-1-2-17)9-11(16-12)18(5-14-9)8-3-6(19)7(28-8)4-27-32(23,24)30-33(25,26)29-31(20,21)22/h5-8,19H,1-4H2,(H,23,24)(H,25,26)(H2,13,15,16)(H2,20,21,22)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPYIXYWYDDYGF-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=NC(=NC3=C2N=CN3C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN1C2=NC(=NC3=C2N=CN3[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N6O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156686 | |
| Record name | 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130699-78-4 | |
| Record name | 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis of 6edDTP
The synthesis of 6edDTP begins with the chemical modification of purine bases to introduce the ethano bridge at the N6 position. As detailed in a seminal study, the synthesis involves the following steps :
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Formation of the Ethano Bridge : The N6,N6-ethano-2,6-diaminopurine core is synthesized via cyclization of 2,6-diaminopurine with ethylene oxide under alkaline conditions. This step introduces the strained aziridine moiety critical for subsequent cross-linking.
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Glycosylation : The modified purine is glycosylated with 2-deoxyribose using a protected ribofuranosyl donor. The stereochemistry at the anomeric center (β-configuration) is controlled via Schmidt glycosylation conditions.
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Triphosphorylation : The 5'-hydroxyl group of the deoxyribose is triphosphorylated using a modified Yoshikawa procedure, involving reaction with phosphoryl chloride followed by sequential addition of pyrophosphate.
Key challenges include maintaining the stability of the aziridine ring during phosphorylation and ensuring high purity for enzymatic applications. The final product is purified via anion-exchange chromatography, yielding 6edDTP as a triethylammonium salt.
Enzymatic Incorporation into DNA
6edDTP is designed for incorporation into DNA via polymerase-mediated synthesis. Studies demonstrate its compatibility with multiple DNA polymerases :
| Polymerase | Incorporation Efficiency (kcat/Km) | Optimal Buffer Conditions |
|---|---|---|
| Klenow Fragment (E. coli) | 0.014 s⁻¹ (Km = 29 µM) | 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂ |
| T4 DNA Polymerase | 0.011 s⁻¹ | 50 mM Tris-HCl (pH 7.9), 10 mM MgCl₂ |
| Taq Polymerase | 0.009 s⁻¹ | 20 mM Tris-HCl (pH 8.4), 50 mM KCl |
The aziridine group remains inert during polymerization but rapidly reacts with the N4 position of cytidine in the complementary strand post-incorporation, forming a covalent ethano linkage . This cross-linking occurs within 1 minute under physiological conditions, enabling stable duplex formation.
Analytical Characterization
Structural validation of 6edDTP and its DNA adducts employs multiple techniques:
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular weight of 6edDTP (calculated [M-H]⁻: 627.12 Da; observed: 627.09 Da) .
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NMR Spectroscopy : ¹H and ³¹P NMR verify the triphosphate moiety and ethano bridge integrity. The aziridine proton resonates at δ 3.2 ppm (J = 4.5 Hz) .
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Crystallography : X-ray structures of cross-linked DNA duplexes reveal a 2.9 Å distance between the ethano-linked bases, consistent with Watson-Crick pairing .
Applications in DNA Cross-Linking
6edDTP’s primary utility lies in generating site-specific cross-links for studying DNA-protein interactions and structural dynamics. Key findings include:
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Substrate Recognition : Cross-linked duplexes are recognized by repair enzymes (e.g., Endonuclease IV) but resist exonuclease degradation, confirming their stability .
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Thermodynamic Impact : Melting temperature (Tm) increases by 15°C compared to non-cross-linked controls, underscoring enhanced duplex stability .
Comparative Analysis with Alternative Methods
Traditional cross-linking agents (e.g., psoralen, mitomycin C) lack the specificity of 6edDTP, which targets predefined cytidine residues. A comparative analysis reveals:
| Parameter | 6edDTP | Psoralen | Mitomycin C |
|---|---|---|---|
| Reaction Time | 1 minute | 30 minutes | 2 hours |
| Specificity | Sequence-defined | Non-specific | Non-specific |
| Toxicity | Non-toxic | Phototoxic | Cytotoxic |
Chemical Reactions Analysis
Types of Reactions
6edDTP can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
6edDTP has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 6edDTP involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, disrupting their normal function.
Comparison with Similar Compounds
Key Findings:
Structural Variations :
- 6edDTP and tert-butyl (2-bromo-5-methoxyphenyl)carbamate share a tert-butyl carbamate group but differ in core structure (benzooxazine vs. phenyl ring). The methoxy substituent in the latter reduces steric hindrance compared to 6edDTP’s fused oxazine ring .
- Intermediate 25, with an ethyl ester, shows lower synthesis yield (60%) under reflux, suggesting thermal sensitivity of the ester group compared to 6edDTP’s stable tert-butyl moiety .
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one lacks a carbamate group, limiting its utility in prodrug formulations but making it a simpler scaffold for halogen exchange studies .
Physicochemical Properties :
- 6edDTP’s higher molecular weight (314.18 vs. 228.05–328.21) correlates with increased hydrophobicity, as reflected in its LogP value. This property may influence pharmacokinetic profiles in drug development .
- The TPSA of 6edDTP (46.6 Ų) is intermediate among the compared compounds, balancing membrane permeability and solubility .
Research Implications and Gaps
- Analytical Validation : Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry, as described in supplementary materials , are critical for verifying the purity of brominated derivatives like 6edDTP. Discrepancies in yields (e.g., 60% vs. 65%) highlight the need for optimized catalytic conditions .
- Toxicogenomic Data: While the Comparative Toxicogenomics Database (CTD) bridges chemical-biological interactions , specific toxicity profiles for 6edDTP and its analogs remain uncharacterized.
- Functional Analogues : Compounds like 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, though structurally distinct, may serve as functional analogs in antimicrobial applications due to shared bromine-mediated electrophilic reactivity .
Biological Activity
6edDTP, a synthetic nucleoside analog, has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. As a nucleoside analog, it mimics the structure of naturally occurring nucleosides, which are critical for nucleic acid synthesis. This article delves into the biological activity of 6edDTP, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Synthesis
6edDTP is characterized by specific structural modifications that differentiate it from other nucleoside analogs. The synthesis typically involves multiple steps, including protecting functional groups and forming the nucleoside structure using phosphoramidites and various catalysts. The unique structure of 6edDTP may confer distinct biological activities, making it a valuable tool in scientific research.
The primary mechanism of action for 6edDTP involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. This interference can inhibit viral replication and cancer cell proliferation by targeting enzymes involved in nucleic acid metabolism.
Key Mechanisms:
- Inhibition of DNA/RNA Synthesis : By mimicking natural nucleotides, 6edDTP can be incorporated into growing DNA or RNA strands, leading to chain termination.
- Enzyme Interaction : It may inhibit specific enzymes such as polymerases or kinases that are crucial for nucleic acid metabolism.
Biological Activity
Research has indicated various biological activities associated with 6edDTP:
- Antiviral Activity : Preliminary studies suggest that 6edDTP may exhibit antiviral properties by interfering with viral replication processes.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. It has shown promise in inhibiting cell proliferation in certain cancer cell lines.
Case Studies
Several studies have explored the biological effects of 6edDTP:
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Cell Proliferation Inhibition : A study demonstrated that treatment with 6edDTP resulted in significant inhibition of proliferation in glioma cell lines. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls.
Treatment % Apoptosis (Early/Late) Cell Cycle Arrest (G2/M) Control 5% 25% 6edDTP 62% (early), 20% (late) 51% - Gene Expression Modulation : Another study analyzed the expression of pro-apoptotic genes post-treatment with 6edDTP. Results indicated a significant upregulation of Bax and p53, alongside downregulation of Bcl-2, suggesting a shift towards apoptosis .
Comparative Analysis
To better understand the unique properties of 6edDTP, it is useful to compare it with similar compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)adenine | Nucleic acid incorporation | Antiviral |
| 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)guanine | Nucleic acid incorporation | Antiviral |
| 6edDTP | Nucleic acid incorporation + enzyme inhibition | Antiviral, anticancer potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
